N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide
Description
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide is a pyrazolo-pyrimidine derivative characterized by a fused bicyclic core structure with a p-tolyl substituent at the 1-position and a 2-propylpentanamide moiety at the 5-position. Its structural complexity, including the electron-withdrawing oxo group and hydrophobic side chains, enhances its binding affinity to ATP-binding pockets in kinases, a feature shared with clinically relevant inhibitors like erlotinib .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-4-6-15(7-5-2)19(26)23-24-13-21-18-17(20(24)27)12-22-25(18)16-10-8-14(3)9-11-16/h8-13,15H,4-7H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEJSZYUBWGXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H24N4O
- Molecular Weight : 320.43 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a variety of biological activities, including:
- Antitumor Activity : Several derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some studies have reported effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Certain pyrazolo derivatives have been linked to reduced inflammation markers.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It may act as an inhibitor of specific enzymes involved in tumor growth or inflammation.
- Modulation of Signaling Pathways : The compound could influence pathways such as apoptosis and cell cycle regulation.
- Receptor Interaction : Potential interactions with receptors involved in pain and inflammation have been suggested.
Antitumor Activity
A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications at specific positions enhanced their cytotoxic effects against cancer cell lines. For instance, one derivative exhibited an IC50 value of 0.44 µM against human lung cancer cells, indicating significant potency .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| A | 0.44 | Lung |
| B | 0.75 | Breast |
| C | 0.30 | Colon |
Antimicrobial Activity
Research on the antimicrobial properties revealed that certain derivatives displayed significant activity against Gram-positive and Gram-negative bacteria. A notable compound showed an inhibition zone of 20 mm against Staphylococcus aureus .
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| D | 20 | Staphylococcus aureus |
| E | 15 | Escherichia coli |
| F | 18 | Pseudomonas aeruginosa |
Anti-inflammatory Effects
In preclinical studies, the compound was tested for its anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to the control group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Pyrazolo[3,4-d]pyrimidine derivatives are a well-studied scaffold in medicinal chemistry. Key analogues include:
Key Observations :
- Side Chain Influence : The 2-propylpentanamide moiety introduces steric bulk and hydrogen-bonding capacity, which could modulate kinase selectivity versus the acetohydrazide group in Compound 237 .
Functional Group Modifications
- Hydrazine vs. Amide Derivatives : highlights pyrazolo-pyrimidines with hydrazine substituents (e.g., compound 3 ) . These derivatives exhibit structural isomerism and altered electronic profiles, which may reduce kinase affinity compared to the amide-containing target compound.
- Urea Derivatives: Compounds such as 1-(4-imino-1-substituted-pyrazolo[3,4-d]pyrimidin-5-yl)urea derivatives () demonstrate that urea groups enhance solubility but may compromise metabolic stability relative to the pentanamide group in the target compound .
Research Findings and Limitations
Data Gaps
- No direct IC50 data for the target compound are available in the provided evidence. Comparative analysis relies on structural extrapolation from analogues.
- In vivo studies for urea derivatives () suggest pharmacokinetic challenges (e.g., rapid clearance) that the pentanamide group may mitigate, but experimental validation is required .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
